Crystallographic Proof of (1S,2S) Stereochemistry Requirement for NAMPT Active-Site Binding
The (1S,2S) enantiomer of the cyclopropane-carboxamide scaffold is the sole stereoisomer observed in co-crystal structures with human NAMPT. In PDB entry 4LVG (resolution 1.70 Å, R-Free 0.171), the ligand (1S,2S)-N-[4-(phenylsulfonyl)phenyl]-2-(pyridin-3-yl)cyclopropanecarboxamide (Ligand ID: 20O) occupies the NAMPT active site with the (1S,2S)-configured cyclopropane ring positioning the pyridin-3-yl moiety for productive π-stacking interactions within the nicotinamide-binding pocket [1]. Binding affinity measurements across 3 independent assays yielded IC50 values ranging from 3.9 to 6 nM for this (1S,2S)-configured amide [1]. In contrast, the (1R,2R) enantiomer (CAS 1423769-08-7) is described by multiple commercial sources solely as a generic 'drug intermediate' without reported NAMPT co-crystal structures or binding data, consistent with the structural prediction that the inverted cyclopropane geometry would produce steric clashes with the enzyme backbone [2]. The fragment-based design campaign originating from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid specifically elaborated the (1S,2S) configuration to achieve nanomolar biochemical potency (NAMPT IC50 = 0.0051 μM for optimized compound 39) and sub-nanomolar cellular antiproliferative activity (A2780 cell IC50 = 0.00049 μM) [2].
| Evidence Dimension | NAMPT binding affinity (IC50) of carboxamide derivatives |
|---|---|
| Target Compound Data | (1S,2S)-N-[4-(phenylsulfonyl)phenyl]-2-(pyridin-3-yl)cyclopropanecarboxamide: IC50 = 3.9–6 nM (3 assays); Optimized (1S,2S)-derived inhibitor 39: NAMPT IC50 = 0.0051 μM, A2780 cell IC50 = 0.00049 μM |
| Comparator Or Baseline | (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 1423769-08-7): No reported NAMPT co-crystal structures or binding data; listed as generic drug intermediate |
| Quantified Difference | (1S,2S) enantiomer: crystallographically validated NAMPT engagement with single-digit nanomolar IC50; (1R,2R) enantiomer: no NAMPT binding data available, consistent with structurally predicted inactivity |
| Conditions | X-ray crystallography (1.70 Å resolution, space group P 1 21 1), biochemical NAMPT inhibition assay using NAM/PRPP substrate, A2780 cell culture antiproliferation assay |
Why This Matters
Procurement of the correct (1S,2S) enantiomer is essential for any NAMPT-targeted project; the (1R,2R) enantiomer lacks demonstrated target engagement and cannot substitute in structure-activity relationship studies or ADC payload synthesis.
- [1] RCSB PDB. 4LVG: Fragment-based Identification of Amides Derived From trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Ligand 20O: (1S,2S)-N-[4-(phenylsulfonyl)phenyl]-2-(pyridin-3-yl)cyclopropanecarboxamide, IC50: min 3.9, max 6 (nM) from 3 assays. Deposited 2013-07-26, Resolution 1.70 Å. View Source
- [2] Giannetti, A. M.; et al. Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). J. Med. Chem. 2014, 57 (3), 770–792. Fragment lead 13 (KD = 51 μM); Optimized inhibitor 39 (NAMPT IC50 = 0.0051 μM, A2780 IC50 = 0.00049 μM). View Source
